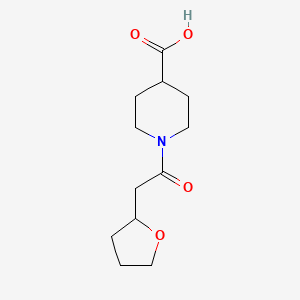
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tetrahydrofuran-2-yl acetyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tetrahydrofuran-2-yl acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like tetrahydrofuran (THF) .
Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding .
Comparaison Avec Des Composés Similaires
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications, but they differ in their ring size and substitution patterns.
Piperidine derivatives: Similar to the compound , these derivatives have a piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and are used in various synthetic applications, but they lack the piperidine and carboxylic acid functionalities .
The uniqueness of this compound lies in its combination of the tetrahydrofuran and piperidine rings, along with the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-[2-(oxolan-2-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-11(8-10-2-1-7-17-10)13-5-3-9(4-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Clé InChI |
FMIZJCOZPQRUIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


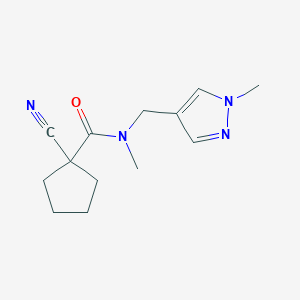
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
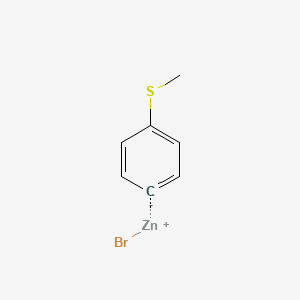
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
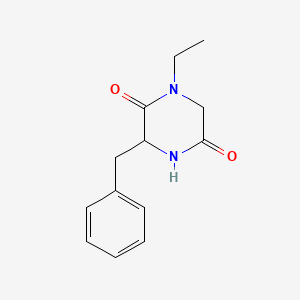




![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
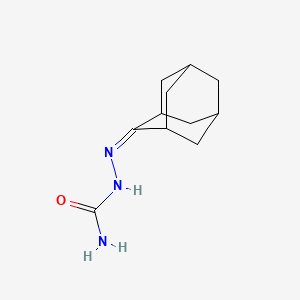
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
